molecular formula C16H20O4 B11512797 3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B11512797
M. Wt: 276.33 g/mol
InChI Key: YHVJHLOTUWOUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[55]undecane-1,5-dione is a spirocyclic compound characterized by a unique structure that includes a furan ring and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, leading to the formation of the spirocyclic structure. Common reagents used in this synthesis include 3-trimethylsilyloxy-1-(furan-3-yl)butadiene and 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the furan ring and the spiro linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure provides conformational rigidity, which can enhance binding affinity to target proteins. This interaction can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
  • 1,3-Dioxane-1,3-dithiane spiranes
  • Bis(1,3-oxathiane) spiranes

Uniqueness

3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is unique due to its specific spirocyclic structure and the presence of the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

3-(furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

InChI

InChI=1S/C16H20O4/c1-15(2)12(11-7-6-10-19-11)20-14(18)16(13(15)17)8-4-3-5-9-16/h6-7,10,12H,3-5,8-9H2,1-2H3

InChI Key

YHVJHLOTUWOUKF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.